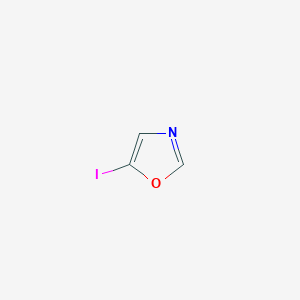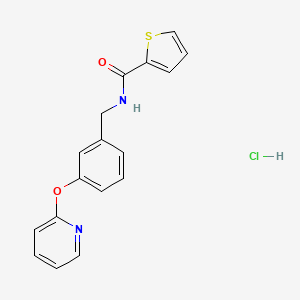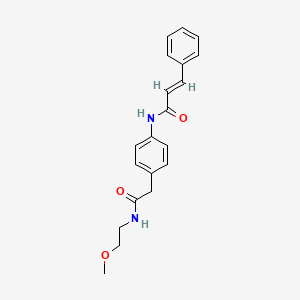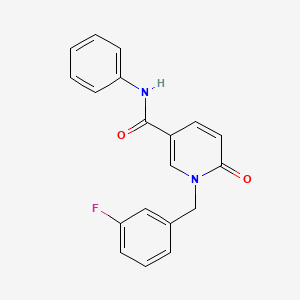![molecular formula C17H15ClN2O4 B2690985 Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324567-06-8](/img/structure/B2690985.png)
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of furan and pyrimidine. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The furan and pyrimidine rings contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Acoustical Properties in Solutions
A study by Bajaj and Tekade (2014) explored the density, viscosity, and ultrasonic properties of various substituted pyrimidines, including compounds similar to the specified chemical, in ethanolic solutions. They focused on acoustical parameters like adiabatic compressibility, intermolecular free length, relaxation time, free volume, and internal pressure to interpret molecular interactions in these solutions (Bajaj & Tekade, 2014).
Ring Expansion and Rearrangement
Bullock et al. (1972) investigated the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one derivative. They studied its rearrangement to produce methoxy- and cyano- derivatives, leading to a deeper understanding of the chemical's reactivity and structural transformations (Bullock et al., 1972).
Antimicrobial Applications
Research by Abdelghani et al. (2017) involved synthesizing and evaluating the antimicrobial properties of new pyrimidines and condensed pyrimidines, akin to the chemical . They assessed these compounds' effectiveness against Gram-positive and Gram-negative bacteria, contributing to the potential development of new antimicrobial agents (Abdelghani et al., 2017).
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized and evaluated various compounds, including 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, for their antiprotozoal properties. They discovered compounds with strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).
Crystal Structure Analysis
Hu Yang (2009) provided insights into the crystal structure of a similar compound, contributing to the understanding of its molecular configuration and potential applications in various fields of research (Hu Yang, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-9-14(16(21)23-2)15(20-17(22)19-9)13-8-7-12(24-13)10-5-3-4-6-11(10)18/h3-8,15H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKOPIAADCAIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2690903.png)

![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2690909.png)

![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)

![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)



